BENGHE Validation & Comparative

Check Availability & Pricing

Fidrisertib in Clinical Trials: A Comparative
Analysis for FOP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10B-782

Cat. No.: B1206311

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of fidrisertib, an
investigational therapeutic, with current and emerging treatments for Fibrodysplasia Ossificans
Progressiva (FOP). FOP is an ultra-rare genetic disorder characterized by progressive
heterotopic ossification (HO), the formation of bone in soft tissues, leading to severe disability.
[1] This document summarizes available clinical and preclinical data, details experimental
methodologies, and visualizes key biological pathways to inform research and development in
this critical area.

Executive Summary

Fidrisertib (formerly IPN60130/BLU-782) is an oral, selective inhibitor of the mutated activin A
receptor type | (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[2] This mutation
is the underlying genetic cause of FOP, leading to excessive bone morphogenetic protein
(BMP) signaling and subsequent heterotopic ossification.[2] Fidrisertib is currently in a Phase 2
clinical trial (FALKON, NCT05039515) to evaluate its efficacy and safety in reducing the
progression of HO in individuals with FOP.[2][3]

This guide compares fidrisertib to other therapeutic strategies for FOP, including the approved
retinoic acid receptor gamma (RARY) agonist palovarotene (Sohonos™), and other
investigational agents such as the anti-Activin A antibody garetosmab, and other ALK2
inhibitors like saracatinib and zilurgisertib. While definitive efficacy data for fidrisertib is pending
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the completion of the FALKON trial, this comparison is based on available preclinical and early-
phase clinical data for fidrisertib alongside published results for its comparators.

Mechanism of Action and Signaling Pathways

The primary driver of FOP is a gain-of-function mutation in the ACVR1 gene, which leads to
dysregulated BMP signaling.[4][5] The therapies discussed in this guide target different nodes
within this pathway.

Fidrisertib, Saracatinib, and Zilurgisertib: Direct
Inhibition of Mutant ACVR1/ALK2

Fidrisertib, saracatinib, and zilurgisertib are all small molecule inhibitors that directly target the
mutated ACVR1/ALK2 kinase.[6][7][8] By blocking the activity of this receptor, these drugs aim
to halt the downstream signaling cascade that leads to chondrogenesis and ultimately,
heterotopic ossification.[9][10]
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Caption: Fidrisertib directly inhibits the mutated ACVR1/ALK2 receptor.

Palovarotene: Modulation of Retinoic Acid Signaling

Palovarotene is a selective RARy agonist.[11] By activating the retinoic acid signaling pathway,
it is thought to inhibit chondrogenesis through the downregulation of BMP signaling by
enhancing the degradation of SMAD proteins.[12][13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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